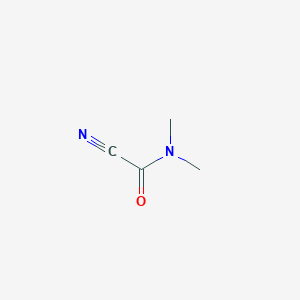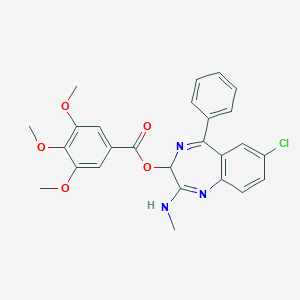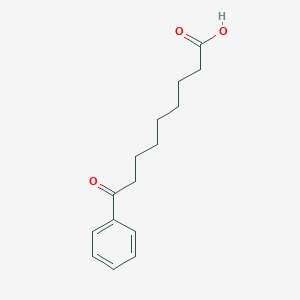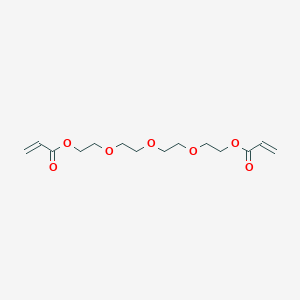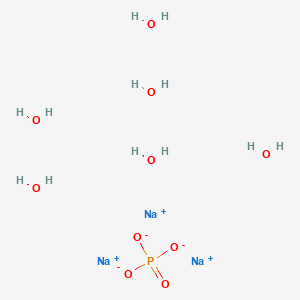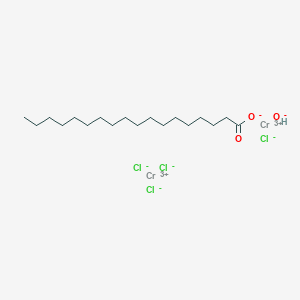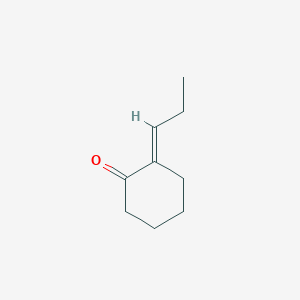
N,N-Bis(2,3-epoxypropyl)isopropylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(2,3-epoxypropyl)isopropylamine, commonly known as DGEBA, is a widely used epoxy resin that is synthesized by the reaction of epichlorohydrin and isopropylamine. It is a versatile compound that finds application in various fields such as adhesives, coatings, composites, and electronics due to its excellent mechanical and chemical properties.
Aplicaciones Científicas De Investigación
DGEBA has been extensively used in scientific research due to its excellent properties such as high thermal stability, chemical resistance, and mechanical strength. It finds application in various fields such as adhesives, coatings, composites, and electronics. In the field of materials science, DGEBA is used as a matrix material for the preparation of composite materials. It is also used as an adhesive for bonding metals, ceramics, and plastics. In the field of electronics, DGEBA is used as an insulating material for electronic components.
Mecanismo De Acción
The mechanism of action of DGEBA is based on its ability to undergo cross-linking reactions with various curing agents such as amines, anhydrides, and acids. The cross-linking reaction involves the formation of covalent bonds between the epoxy groups of DGEBA and the functional groups of the curing agent. This results in the formation of a three-dimensional network structure that imparts excellent mechanical and chemical properties to the material.
Biochemical and Physiological Effects:
DGEBA has been shown to have no significant biochemical or physiological effects. However, it is important to note that DGEBA is a reactive compound and can cause skin irritation and respiratory problems if proper safety precautions are not taken during handling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DGEBA in lab experiments include its excellent mechanical and chemical properties, versatility, and availability. However, the limitations include its reactive nature, which requires proper safety precautions during handling, and the need for curing agents to achieve the desired properties.
Direcciones Futuras
There are several future directions for the use of DGEBA in scientific research. One area of interest is the development of new curing agents that can impart specific properties to the material. Another area of interest is the use of DGEBA in the preparation of bio-based composites. Additionally, the use of DGEBA in the field of nanotechnology is an area of active research, where it is being used as a template for the preparation of nanomaterials.
Conclusion:
In conclusion, DGEBA is a versatile epoxy resin that finds application in various fields such as adhesives, coatings, composites, and electronics. Its excellent mechanical and chemical properties make it an attractive material for scientific research. However, proper safety precautions should be taken during handling, and the need for curing agents should be considered. There are several future directions for the use of DGEBA in scientific research, which include the development of new curing agents, the use of bio-based composites, and the use of DGEBA in the field of nanotechnology.
Métodos De Síntesis
The synthesis of DGEBA involves the reaction of epichlorohydrin and isopropylamine in the presence of a catalyst such as sodium hydroxide. The reaction proceeds through an intermediate stage where the epoxide ring of epichlorohydrin opens up and reacts with the amine group of isopropylamine. The resulting product is a viscous liquid that can be further purified by distillation or chromatography.
Propiedades
Número CAS |
19115-57-2 |
|---|---|
Nombre del producto |
N,N-Bis(2,3-epoxypropyl)isopropylamine |
Fórmula molecular |
C9H17NO2 |
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
N,N-bis(oxiran-2-ylmethyl)propan-2-amine |
InChI |
InChI=1S/C9H17NO2/c1-7(2)10(3-8-5-11-8)4-9-6-12-9/h7-9H,3-6H2,1-2H3 |
Clave InChI |
DXAUPHVMJXKRRE-UHFFFAOYSA-N |
SMILES |
CC(C)N(CC1CO1)CC2CO2 |
SMILES canónico |
CC(C)N(CC1CO1)CC2CO2 |
Otros números CAS |
19115-57-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



